Trifluoromethyl hypofluorite

Overview

Description

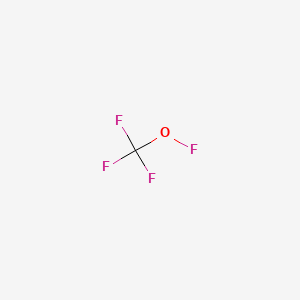

Trifluoromethyl hypofluorite is an organofluorine compound with the chemical formula CF3OF. It exists as a colorless gas at room temperature and is highly toxic . This compound is a rare example of a hypofluorite, which is a compound containing an oxygen-fluorine bond. It can be seen as a trifluoromethyl ester of hypofluorous acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethyl hypofluorite is typically prepared by the reaction of fluorine gas with carbon monoxide. The reaction can be represented as follows: [ 2F_2 + CO \rightarrow CF_3OF ] This reaction is carried out under controlled conditions to ensure the safe handling of the highly reactive fluorine gas .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves the careful management of reaction conditions, including temperature and pressure, to maximize yield and ensure safety. The gas is collected and purified for use in various applications .

Chemical Reactions Analysis

Reactions with Unsaturated Hydrocarbons

CF₃OF adds across double bonds in alkenes, behaving as a pseudohalogen. For example:

Reaction with ethylene :

This etherification reaction proceeds at ambient temperatures, producing a fluorinated ether in high yield .

Electrophilic Fluorination

CF₃OF serves as a source of electrophilic fluorine, particularly in synthesizing α-fluoroketones:

Reaction with silyl enol ethers :

The reaction is regioselective and occurs under mild conditions (−78°C to 25°C) .

Hydrolysis and Stability

Hydrolysis :

CF₃OF hydrolyzes slowly in neutral water but accelerates under acidic or basic conditions:

The hydrolysis rate is pH-dependent, with faster decomposition in alkaline media .

Thermal Stability :

CF₃OF remains stable up to 450°C, with no decomposition observed under sparking or high-temperature conditions .

Redox Reactions

Oxidation of Halides :

CF₃OF oxidizes halide ions in acidic solutions:

Similar reactions occur with bromide ions, liberating halogen gases .

Reaction with Hydrogen :

At elevated temperatures (160°C), CF₃OF reacts with hydrogen over a copper catalyst:

No reaction occurs at room temperature, even under spark ignition .

Reaction with Nitrogen-Containing Compounds

Addition to Fluorosulfuryl Isocyanate :

Under UV irradiation, CF₃OF reacts with fluorosulfuryl isocyanate:

The product is formed in 20% yield, with no detectable isomers .

Key Findings

-

CF₃OF’s electrophilic fluorine transfer is central to its utility in synthesizing fluorinated organic compounds.

-

Its thermal stability and slow hydrolysis make it suitable for high-temperature applications.

-

Reactions often require catalysts (e.g., CsF) or specific conditions (UV light, elevated temps) to proceed efficiently.

Experimental data consistently highlight CF₃OF’s versatility in fluorine chemistry, though challenges remain in controlling its high reactivity and managing byproducts like HF and COF₂ .

Scientific Research Applications

Organic Synthesis

Electrophilic Fluorination:

Trifluoromethyl hypofluorite serves as a source of electrophilic fluorine in organic synthesis. Its reactivity allows it to facilitate the introduction of fluorine into organic molecules, which is crucial for developing fluorinated compounds with enhanced biological and chemical properties.

Mechanism of Action:

In reactions involving this compound, the compound donates a fluorine atom to substrates, leading to the formation of various fluorinated products. This mechanism is particularly valuable in synthesizing pharmaceuticals and agrochemicals where fluorine substitution can significantly alter the compound's activity and stability .

Medicinal Chemistry

Fluorinated Pharmaceuticals:

The incorporation of trifluoromethyl groups into drug molecules can enhance their metabolic stability and bioavailability. This compound is utilized to synthesize various fluorinated drugs that exhibit improved pharmacokinetic properties.

Case Study:

A study highlighted the synthesis of a novel anti-cancer agent using this compound, demonstrating its effectiveness in introducing fluorine into key pharmacophores. The resulting compound showed increased potency compared to its non-fluorinated counterpart .

Material Science

Fluorinated Materials:

this compound is employed in the synthesis of advanced materials with unique properties such as increased thermal stability and chemical resistance. These materials find applications in coatings, polymers, and electronic components.

Example Application:

Research has shown that materials synthesized using this compound exhibit enhanced hydrophobicity and oleophobicity, making them suitable for protective coatings in harsh environments .

Mechanism of Action

Trifluoromethyl hypofluorite acts as a source of electrophilic fluorine. In its reactions, the compound donates a fluorine atom to the substrate, facilitating the formation of fluorinated products. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Trifluoromethyl Triflate: Used as a source of the trifluoromethoxy group in organic synthesis.

Trifluoromethyl Fluoroformate: Another fluorinated compound used in organic synthesis.

Uniqueness: Trifluoromethyl hypofluorite is unique due to its ability to act as a source of electrophilic fluorine, making it valuable in the synthesis of fluorinated organic compounds. Its high reactivity and the presence of the oxygen-fluorine bond distinguish it from other fluorinating agents .

Biological Activity

Trifluoromethyl hypofluorite (CF₃OF) is an organofluorine compound notable for its unique chemical properties and applications in organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is characterized by its trifluoromethyl group and a hypofluorite functional group, making it a potent source of electrophilic fluorine. It exists as a colorless gas at room temperature and is highly toxic, which necessitates careful handling in laboratory settings . The compound can be synthesized through the reaction of fluorine gas with carbon monoxide:

- Electrophilic Fluorination : CF₃OF acts as an electrophile in various organic reactions, facilitating the introduction of fluorine into organic substrates. This property is crucial for synthesizing fluorinated compounds that exhibit enhanced biological activities compared to their non-fluorinated counterparts .

- Oxidation Reactions : The compound serves as an oxidizing agent, participating in redox reactions that can modify biological molecules, potentially affecting their activity and stability .

- Substitution Reactions : CF₃OF can engage in substitution reactions, particularly with silyl enol ethers to produce α-fluoroketones, which have been shown to possess significant biological properties .

Medicinal Chemistry

The incorporation of trifluoromethyl groups into pharmaceuticals often enhances their efficacy and selectivity. Research indicates that compounds containing CF₃ groups can exhibit improved pharmacokinetic profiles, including increased metabolic stability and bioavailability .

Case Studies:

- Fluorinated Amino Alcohols : Trifluoromethylated amino alcohols have been reported as effective catalysts in asymmetric synthesis, demonstrating superior performance compared to non-fluorinated analogs. These compounds are valuable in the development of biologically active molecules due to their ability to influence stereochemistry in synthetic pathways .

- Antiviral Agents : Some studies suggest that fluorinated compounds derived from CF₃OF may exhibit antiviral properties, although specific examples remain under investigation .

Structural Analysis

Recent studies have provided insights into the molecular structure of this compound. Electron diffraction studies revealed significant bond lengths and angles:

- Å

- Å

- Å

These parameters indicate a stable structure conducive to its reactivity in biological systems .

Vibrational Spectroscopy

Vibrational spectroscopy has been employed to analyze the compound's behavior under various conditions, providing data on its interaction with biological molecules. The infrared spectra reveal characteristic peaks that correlate with specific functional groups, aiding in understanding how CF₃OF might interact with proteins or nucleic acids .

Comparative Analysis

| Property | This compound | Other Organofluorine Compounds |

|---|---|---|

| Chemical Formula | CF₃OF | Varies (e.g., CF₃Cl, CF₃COOH) |

| State at Room Temperature | Gas | Solid/Liquid/Gas |

| Electrophilic Nature | Yes | Varies |

| Toxicity | High | Varies |

| Applications | Organic Synthesis | Pharmaceuticals, Agrochemicals |

Properties

IUPAC Name |

trifluoromethyl hypofluorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF4O/c2-1(3,4)6-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBZJSVIKJMSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OF)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073174 | |

| Record name | Hypofluorous acid, trifluoromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.004 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-91-1 | |

| Record name | Hypofluorous acid, trifluoromethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethyl hypofluorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypofluorous acid, trifluoromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethyl hypofluorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.